1,3-Dinitrobenzene-d4
Overview
Description
1,3-Dinitrobenzene-d4 is a synthetic chemical used in the manufacture of explosives . It is one of three isomers of dinitrobenzene, with the formula C6H4(NO2)2 . It is a yellow solid that is soluble in organic solvents .
Synthesis Analysis
1,3-Dinitrobenzene-d4 can be synthesized by nitration of nitrobenzene . The reaction proceeds under acid catalysis using sulfuric acid . Another synthesis method involves the reaction of polynitrobenzenes with adamantylideneadamantane, which yields stable dioxazolidine derivatives .Molecular Structure Analysis
The molecular formula of 1,3-Dinitrobenzene-d4 is C6D4N2O4 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis
Reduction of 1,3-dinitrobenzene with sodium sulfide in aqueous solution leads to 3-nitroaniline . Further reduction with iron and hydrochloric acid (HCl) gives m-phenylenediamine . 1,3-Dinitrobenzene can be nitrated to 1,3,5-trinitrobenzene with nitronium tetrafluoroborate in fluorosulfuric acid at 150 °C .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Dinitrobenzene-d4 is 172.13 g/mol . It is a yellow solid with a density of 1.575 g/cm3 . The melting point is 89.6 °C and the boiling point is 297 °C .Scientific Research Applications
Neurochemical and Oedematous Changes
- Study: Mavroudis et al. (2006) explored the toxic effects of 1,3-Dinitrobenzene in the rat brain, finding that it causes astroglial necrosis, elevated local blood flow, and damage to cerebral vasculature and neurons (Mavroudis et al., 2006).
Molecular Orbital Study
- Study: Kayanuma et al. (2010) conducted an ab initio molecular orbital study on the 1,3-Dinitrobenzene radical anion, showing its stability and electronic structure characteristics (Kayanuma et al., 2010).
Hydrogen Bonding Study
- Study: Chan-Leonor et al. (2005) investigated the hydrogen bonding of 1,3-Dinitrobenzene in various chemical reactions, revealing significant insights into its chemical behavior (Chan-Leonor et al., 2005).
Photodegradation in Aqueous Solution
- Study: Chen et al. (2004) studied the photodegradation of 1,3-Dinitrobenzene in aqueous solutions, finding effective methods for its degradation in environmental contexts (Chen et al., 2004).
Electrochemical Sensing
- Study: Li et al. (2014) developed an electrochemical sensor for 1,3-Dinitrobenzene, showcasing its potential for environmental monitoring (Li et al., 2014).
Photocatalytic Degradation Study
- Study: Kamble et al. (2006) focused on the removal of 1,3-Dinitrobenzene from aqueous solutions using solar radiation and artificial UV radiation, contributing to environmental cleanup methods (Kamble et al., 2006).
Cytotoxicity on Glioma Cells
- Study: Rivera and Miller (2008) examined the cytotoxic effects of various Dinitrobenzene isomers, including 1,3-Dinitrobenzene, on C6 Glioma cells, offering insights into its toxicological profile (Rivera & Miller, 2008).
Reproductive Toxicity in Rats
- Study: Sangodele et al. (2017) investigated the reproductive toxicity of 1,4-Dinitrobenzene in Wistar rats, highlighting its impact on reproductive health (Sangodele et al., 2017).
Environmental Persistence and Toxicity
- Study: Klein (2014) discussed the environmental persistence and potential risks of 1,3-Dinitrobenzene, including its effects on the male reproductive system in rats (Klein, 2014).
Apoptosis in Sertoli Cells
- Study: Lee et al. (2009) explored how 1,3-Dinitrobenzene induces apoptosis in TM4 mouse Sertoli cells, providing insights into its mechanism of action at the cellular level (Lee et al., 2009).
Water Sample Analysis
- Study: Parham and Saeed (2014) developed a novel method for determining 1,3-Dinitrobenzene in water samples, showcasing its application in environmental monitoring (Parham & Saeed, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYWAQPCXBPJA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969234 | |
Record name | 1,3-Dinitro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dinitrobenzene-d4 | |
CAS RN |
54247-05-1 | |
Record name | Benzene-1,2,3,5-d4, 4,6-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054247051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dinitro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54247-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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